Chemical structure and properties of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Chemical structure and properties of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and predictive modeling. It covers the molecule's chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a workflow for its analytical characterization. Furthermore, the guide explores the compound's chemical reactivity and its prospective applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this and similar chemical entities.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions make it a versatile core for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] The introduction of a bromine atom onto the pyridine ring, as seen in 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, provides a reactive handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.[4][5] This allows for the construction of complex molecular architectures from a relatively simple starting material.
The nitrile functional group is another key feature of the title compound. It is a versatile precursor that can be transformed into other important functional groups such as primary amines, carboxylic acids, and amides, further expanding its synthetic utility.[6][7][8] The gem-dimethyl group provides steric bulk and can influence the molecule's conformational properties and metabolic stability.
This guide aims to provide a detailed, practical, and scientifically-grounded resource on 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, empowering researchers to leverage its potential in their synthetic and drug discovery endeavors.
Chemical Structure and Physicochemical Properties
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a substituted pyridine derivative. Its structure is characterized by a pyridine ring substituted at the 3-position with a 2-methyl-2-cyanopropyl group and at the 5-position with a bromine atom.
Structural Information
| Identifier | Value | Source |
| IUPAC Name | 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | - |
| CAS Number | 1257432-08-8 | BLDpharm |
| Molecular Formula | C₉H₉BrN₂ | PubChem |
| Molecular Weight | 225.09 g/mol | BLDpharm |
| SMILES | CC(C)(C1=CC(=CN=C1)Br)C#N | PubChem |
| InChI | InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 | PubChem |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| XlogP | 2.1 | A measure of lipophilicity. This value suggests moderate lipid solubility. |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule does not have hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The bond between the pyridine ring and the quaternary carbon allows for rotation. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Based on the nonpolar nature of the bromopyridine and the alkyl groups, and the polar nitrile group. |
| Physical Form | Expected to be a colorless to yellow solid or semi-solid at room temperature. | Based on the properties of a related isomer, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.[9] |
Proposed Synthesis and Experimental Protocol
Given the absence of a published synthesis for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a scientifically sound approach would be the α-arylation of isobutyronitrile with a suitable bromopyridine precursor, such as 3,5-dibromopyridine. This type of reaction is a well-established method for forming carbon-carbon bonds.[10][11]
Proposed Synthetic Scheme
Caption: Proposed synthesis of the title compound via α-arylation.
Detailed Experimental Protocol
This protocol is a hypothetical but robust procedure based on established methodologies for similar transformations.
Objective: To synthesize 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile via palladium-catalyzed α-arylation of isobutyronitrile with 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
Isobutyronitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of argon.
-
Addition of Sodium Hydride: The flask is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing the NaH with anhydrous hexanes (3 x 5 mL) under an argon atmosphere, followed by careful decantation of the solvent.
-
Formation of the Nitrile Anion: Anhydrous toluene (20 mL) is added to the flask, followed by the slow, dropwise addition of isobutyronitrile (1.5 equivalents) at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the sodium salt of isobutyronitrile.
-
Addition of Reagents: To this suspension, 3,5-dibromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents) are added sequentially under a positive pressure of argon.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the title compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of argon or nitrogen is crucial as the organopalladium intermediates and the sodium hydride are sensitive to oxygen and moisture.
-
Strong Base: Sodium hydride is used to deprotonate the α-carbon of isobutyronitrile, forming the nucleophilic enolate required for the coupling reaction.
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/XPhos system is a highly effective catalyst for the α-arylation of nitriles. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.[11]
-
Excess Isobutyronitrile: A slight excess of isobutyronitrile is used to ensure complete consumption of the more valuable 3,5-dibromopyridine.
Characterization and Analytical Workflow
To confirm the identity and purity of the synthesized 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a standard battery of analytical techniques should be employed.
Proposed Analytical Workflow
Caption: Workflow for the synthesis, purification, and characterization.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine protons and a singlet in the aliphatic region for the two methyl groups.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display signals for the nine distinct carbon atoms.
-
δ 150-155 ppm (2C, pyridine C2 and C6)
-
δ 140-145 ppm (1C, pyridine C4)
-
δ 135-140 ppm (1C, pyridine C3)
-
δ 120-125 ppm (1C, C-Br)
-
δ 120-125 ppm (1C, CN)
-
δ 35-40 ppm (1C, quaternary C)
-
δ 25-30 ppm (2C, 2 x CH₃)
-
Note: These are approximate chemical shifts based on general values for similar structures.[16][17]
-
-
Mass Spectrometry (MS):
-
Predicted [M+H]⁺: 225.0022 / 227.0001 (due to bromine isotopes)
-
This data is derived from predictive models and would need to be confirmed experimentally.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp absorption band is expected around 2240 cm⁻¹ for the C≡N stretch.
-
Bands in the 1600-1400 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.
-
A band in the 1100-1000 cm⁻¹ region could be attributed to the C-Br stretch.
-
Chemical Reactivity and Applications in Drug Development
The chemical structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile offers several avenues for further synthetic transformations, making it a valuable intermediate in drug discovery programs.
Reactivity of Functional Groups
-
Bromopyridine Moiety: The bromine atom at the 5-position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[5]
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a common transformation in the synthesis of biologically active compounds.[18]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[19]
-
Cyanation: The bromine can be displaced by a cyanide source to introduce another nitrile group.[20][21]
-
-
Nitrile Group: The nitrile functionality can be readily converted to other key chemical groups:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[22][23][24] Milder basic conditions may yield the corresponding amide.[6]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][25][26][27][28]
-
Potential Applications in Drug Development
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][29] 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening.
By leveraging the reactivity of the bromine atom and the nitrile group, medicinal chemists can systematically modify the structure to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the bromine could be replaced with a group that interacts with a specific pocket of a target protein, while the nitrile could be converted to an amine that forms a key salt bridge.
Safety Information
While a specific Safety Data Sheet (SDS) for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is not widely available, general precautions for handling similar brominated heterocyclic compounds and nitriles should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[30][31][32]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Nitrile compounds can be toxic.[32] Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen bromide.[31]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[30]
Always consult a comprehensive SDS for the specific reagent being used before commencing any experimental work.
Conclusion
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a chemical building block with considerable untapped potential. Although detailed experimental data is currently scarce, its structure suggests significant utility in the synthesis of complex molecules for drug discovery. This guide has provided a thorough, albeit partially predictive, overview of its properties, a plausible and detailed synthetic protocol, and an outline of its potential reactivity and applications. By providing a strong foundation of scientifically-reasoned information, it is hoped that this document will stimulate further research and application of this promising compound in the scientific community.
References
- Nitrile to Acid - Common Conditions. (n.d.).
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025). Benchchem.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE.
- Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025). Benchchem.
- Nitrile reduction. (n.d.). In Wikipedia. Retrieved March 7, 2026.
- Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE.
- Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.).
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). PMC.
- Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. (2013, June 14).
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ScienceDirect.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv.
- 3-Bromopyridine Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
- 2-(5-Bromopyridin-2-yl)
- 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet. (2025, December 26). Fisher Scientific.
- 2-Amino-5-bromobenzonitrile Safety Data Sheet. (2024, December 10). TCI Chemicals.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026, February 13).
- 2-(5-Bromopyridin-2-yl)propan-2-amine Safety Data Sheet. (2024, December 19). CymitQuimica.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- HNMR Practice 4. (n.d.). OpenOChem Learn.
- 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. (n.d.). MilliporeSigma.
- 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. (n.d.).
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione deriv
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). NIH.
- Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues. (n.d.).
- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2011, August 5).
- Pd-catalyzed carbonylative α-arylation of aryl bromides: scope and mechanistic studies. (2013, December 23). PubMed.
- Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. (2025, October 16).
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). University of Wisconsin.
- New Routes to α-Arylated N-Boc Heterocycles. (n.d.).
- Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
- Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. (2025, May 15). Russian Journal of Organic Chemistry.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI.
- Supporting Information: 1H- and 13C-NMR data of natural products. (2023).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 [sigmaaldrich.com]
- 10. US20080221350A1 - Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues - Google Patents [patents.google.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. scribd.com [scribd.com]
- 17. academia.edu [academia.edu]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 23. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 26. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. fishersci.com [fishersci.com]
- 31. fishersci.com [fishersci.com]
- 32. tcichemicals.com [tcichemicals.com]
